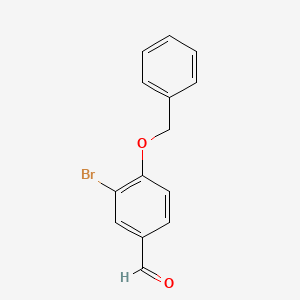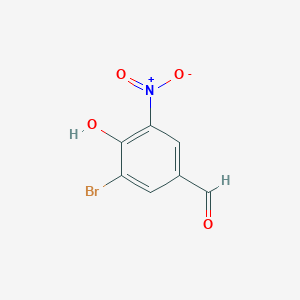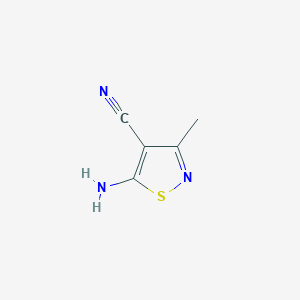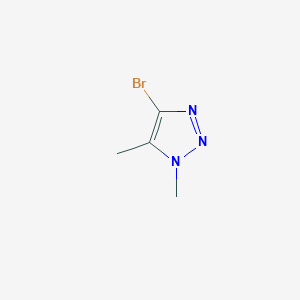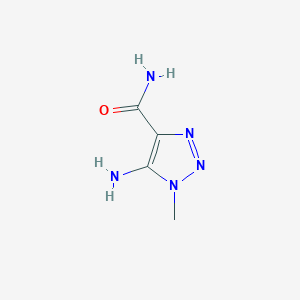![molecular formula C11H16N2O2S B1270483 [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea CAS No. 21714-26-1](/img/structure/B1270483.png)
[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
Overview
Description
[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a 2-(3,4-dimethoxy-phenyl)-ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea typically involves the reaction of 2-(3,4-dimethoxy-phenyl)-ethylamine with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has been explored as a treatment for diseases such as cancer and neurodegenerative disorders due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of proteases or kinases, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the preparation of muscle relaxants.
3,4-Dimethoxyphenylacetic acid: Reacts with formaldehyde in the presence of acid to give an isochromanone.
Uniqueness
What sets [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea apart from these similar compounds is its thiourea group, which imparts unique chemical reactivity and biological activity. This functional group allows the compound to participate in a wider range of chemical reactions and interact with different molecular targets, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-14-9-4-3-8(7-10(9)15-2)5-6-13-11(12)16/h3-4,7H,5-6H2,1-2H3,(H3,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIALTAQYDZYYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353849 | |
| Record name | [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21714-26-1 | |
| Record name | [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus regarding [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea in the provided study?
A1: The study focuses on utilizing this compound as a building block to synthesize a series of novel 3,4-dimethoxy phenyl ethyl 1,3,5-triazinyl thiourea derivatives. These derivatives were then tested for their antibacterial and anti-HIV activities. The research primarily explores the potential of these newly synthesized compounds as therapeutic agents against bacterial infections and HIV. []
Q2: How were the synthesized compounds structurally characterized in the study?
A2: The study employed several analytical techniques to confirm the structures of the newly synthesized compounds. These include:
- Elemental Analysis: This technique determined the percentage composition of elements (Carbon, Hydrogen, Nitrogen, etc.) within the compounds, verifying their molecular formulas. []
Q3: What were the key findings regarding the antibacterial and anti-HIV activities of the synthesized compounds?
A3: The study evaluated the antibacterial and anti-HIV activities of the synthesized 3,4-dimethoxy phenyl ethyl 1,3,5-triazinyl thiourea derivatives against a panel of microorganisms. Although the specific results were not detailed in the abstract, the research aimed to identify promising candidates exhibiting potent activity against the tested bacterial and viral strains. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


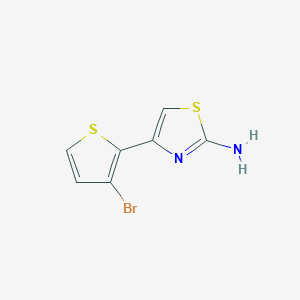


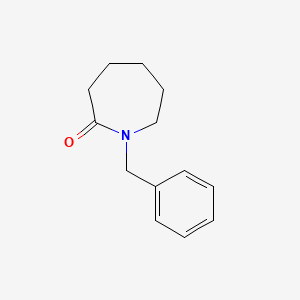
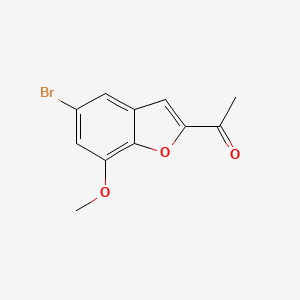
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)
![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)
